5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
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Overview
Description
5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound featuring a furan ring, a nitro group, and a sulfonyl-linked piperazine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan-2-carboxamide core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-furoic acid and an amine derivative.
Introduction of the Nitro Group: Nitration of the furan ring is achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced via a nucleophilic substitution reaction, where the pyridin-2-yl group is attached to the piperazine ring.
Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride derivative, forming the sulfonyl linkage to the piperazine moiety.
Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with the nitro-furan carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems could be employed to enhance efficiency and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The sulfonyl and piperazine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions on the sulfonyl or piperazine moieties.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Diagnostic Tools: Could be used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Material Science:
Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-furoic acid: Shares the furan ring and nitro group but lacks the piperazine and sulfonyl moieties.
N-(4-(pyridin-2-yl)piperazin-1-yl)sulfonyl derivatives: Similar sulfonyl-piperazine structure but different core structures.
Uniqueness
Structural Complexity: The combination of a nitro-furan core with a sulfonyl-piperazine moiety is unique, providing distinct chemical and biological properties.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactions and biological interactions.
This compound’s unique structure and functional groups make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-nitro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O6S/c23-17(14-5-6-16(28-14)22(24)25)19-8-3-13-29(26,27)21-11-9-20(10-12-21)15-4-1-2-7-18-15/h1-2,4-7H,3,8-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMCZXFCJCZINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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